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Compound of Interest

Compound Name: 1,1,2-Tribromopropane

Cat. No.: B079776

For researchers, scientists, and drug development professionals, the accurate identification of
isomeric compounds is a critical step in chemical analysis. This guide provides a comparative
analysis of the mass spectrometry fragmentation patterns of four tribromopropane isomers:
1,1,1-tribromopropane, 1,1,2-tribromopropane, 1,2,2-tribromopropane, and 1,2,3-
tribromopropane. By understanding their distinct fragmentation pathways under electron
ionization (EI), researchers can confidently differentiate between these closely related
structures.

The four isomers of tribromopropane, while sharing the same molecular formula (CsHsBrs) and
nominal mass, exhibit unique mass spectra due to the different substitution patterns of the
bromine atoms on the propane backbone. These differences lead to the formation of
characteristic fragment ions, allowing for their individual identification.

Comparative Analysis of Fragmentation Patterns

The electron ionization (El) mass spectra of the tribromopropane isomers are characterized by
a series of bromine-containing fragment ions. The presence of bromine, with its two abundant
isotopes (7°Br and 81Br in an approximate 1:1 ratio), results in distinctive isotopic patterns for
these fragments, appearing as pairs of peaks separated by two mass units (m/z).

The relative abundances of key fragment ions serve as a fingerprint for each isomer. Below is a
summary of the major fragment ions observed for each tribromopropane isomer.
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1,1,1- 1,1,2- 1,2,2- 1,2,3-
m/z lon Formula Tribromopr  Tribromopr  Tribromopr  Tribromopr
opane opane opane opane
201/203/205 [CsHsBr2]* Minor Abundant Abundant Abundant
199/201/203 [CsH3Br2]* Minor Significant Significant Significant
121/123 [CsHsBr]* Minor Significant Significant Significant
119/121 [CsHsBr]* Abundant Minor Minor Minor
41 [CsHs]* Base Peak Minor Minor Significant
39 [C3Hs]* Significant Base Peak Base Peak Base Peak

Note: The relative abundances are categorized as Base Peak, Abundant, Significant, and Minor

for qualitative comparison based on available spectral data.

1,1,1-Tribromopropane is distinguished by the prominent peak at m/z 41, corresponding to the

allyl cation [CsHs]*, which is its base peak. The loss of two bromine atoms to form the

[CsH3sBr]* ion (m/z 119/121) is also a significant fragmentation pathway.

1,1,2-Tribromopropane and 1,2,2-Tribromopropane show very similar fragmentation patterns,

with the base peak for both isomers being the propargyl cation [CsHs]* at m/z 39. They both

exhibit abundant [C3HsBr2]* ions (m/z 201/203/205) resulting from the loss of a single bromine

atom.

1,2,3-Tribromopropane also has its base peak at m/z 39. However, it can be differentiated from

the 1,1,2- and 1,2,2- isomers by the relatively higher abundance of the [CsHs]* ion at m/z 41.

Experimental Protocols

The mass spectra referenced in this guide are typically obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:
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e Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25
mm i.d., 0.25 pm film thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 Injector Temperature: 250 °C.

o Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a
ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

lonization Mode: Electron lonization (EI).

lonization Energy: 70 eV.[1]

Source Temperature: 230 °C.[1]

Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-350.

Fragmentation Workflow

The fragmentation of tribromopropane isomers in an El mass spectrometer follows a general
workflow, initiated by the ionization of the molecule. The resulting molecular ion is often
unstable and undergoes a series of fragmentation steps to produce smaller, more stable ions.
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Caption: Generalized fragmentation workflow for tribromopropane isomers.

This guide provides a foundational understanding of the key differences in the mass
spectrometric fragmentation of tribromopropane isomers. For definitive identification, it is
recommended to compare the obtained mass spectrum with reference spectra from
established databases such as the NIST Chemistry WebBook or the Spectral Database for
Organic Compounds (SDBS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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